6-Hydroxy Desloratadine Demonstrates Distinct Tissue Distribution Profile Compared to Parent Compound Loratadine
A 2020 study by Zhang et al. quantified the tissue distribution of Loratadine (LOR), Desloratadine (DL), and their hydroxylated metabolites in rats. The data show that while Loratadine (LOR) concentration in the heart was the highest among organs tested after the liver and adrenal glands, its metabolites (DL, 6-OH-DL, 5-OH-DL) had higher concentrations in the liver, adrenal glands, and spleen than in the heart [1]. This indicates that 6-Hydroxy Desloratadine (6-OH-DL) has a lower tendency to distribute to cardiac tissue compared to its prodrug Loratadine.
| Evidence Dimension | Tissue Distribution Tendency (Heart vs. Liver/Spleen) |
|---|---|
| Target Compound Data | For 6-OH-DL, concentrations in liver, adrenal glands, and spleen were all higher than in the heart. |
| Comparator Or Baseline | For Loratadine (LOR), concentration in the heart was highest after liver and adrenal glands. |
| Quantified Difference | LOR exhibits a greater tendency to distribute in the heart than its metabolites. |
| Conditions | In vivo rat model; single oral dose; analysis via validated LC-MS/MS method. |
Why This Matters
This differential cardiac distribution is critical for researchers investigating the safety profile of antihistamines or developing novel drugs, as it provides a mechanistic basis for lower cardiotoxicity risk with metabolites like 6-OH-DL.
- [1] Zhang, Y., et al. (2020). Pharmacokinetics and Tissue Distribution of Loratadine, Desloratadine and Their Active Metabolites in Rat based on a Newly Developed LC-MS/MS Analytical Method. Drug Research, 70(11), 528-540. View Source
